molecular formula C16H30ClNO2 B1654826 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride CAS No. 27866-19-9

2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride

Cat. No.: B1654826
CAS No.: 27866-19-9
M. Wt: 303.9 g/mol
InChI Key: BTJVJNFSHNESAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride is a chemical compound that features an adamantane structure, which is known for its rigidity and stability

Preparation Methods

The synthesis of 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 1-adamantylmethanol with 2-propanol in the presence of a strong acid to form the intermediate 1-(1-adamantylmethoxy)-2-propanol. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product, which is subsequently converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with enhanced properties.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: It is used in the production of polymers and other materials that require high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride can be compared with other adamantane derivatives, such as:

  • 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride
  • 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride

These compounds share the adamantyl core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the adamantyl and dimethylamino groups in this compound provides distinct properties that make it valuable for specific applications .

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(dimethylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2.ClH/c1-17(2)9-15(18)10-19-11-16-6-12-3-13(7-16)5-14(4-12)8-16;/h12-15,18H,3-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJVJNFSHNESAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COCC12CC3CC(C1)CC(C3)C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950547
Record name 1-[(Adamantan-1-yl)methoxy]-3-(dimethylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27866-19-9
Record name 2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Adamantan-1-yl)methoxy]-3-(dimethylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Propanol, 1-(1-adamantylmethoxy)-3-dimethylamino-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.